molecular formula C11H6F3NOS2 B2447712 (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 99460-76-1

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B2447712
CAS No.: 99460-76-1
M. Wt: 289.29
InChI Key: ZXSOIGQCMUHMHG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound characterized by the presence of a thiazole ring, a trifluoromethyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-mercapto-1,3-thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form a corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is unique due to the combination of its thiazole ring, mercapto group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOIGQCMUHMHG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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